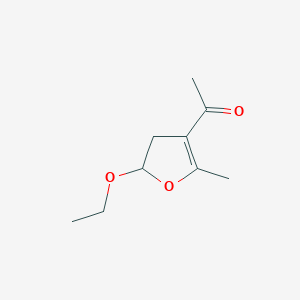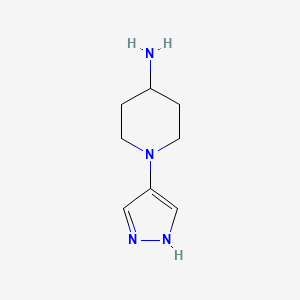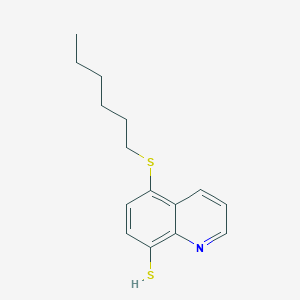![molecular formula C15H10Cl2O B12885810 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran CAS No. 82158-53-0](/img/structure/B12885810.png)
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloro(4-chlorophenyl)methyl)benzofuran is a chemical compound that belongs to the benzofuran family. . The structure of 2-(Chloro(4-chlorophenyl)methyl)benzofuran consists of a benzofuran ring with a chlorinated phenylmethyl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-chlorophenyl)methyl)benzofuran can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . This method allows for the efficient formation of the benzofuran ring system with high yields and fewer side reactions .
Industrial Production Methods
Industrial production of 2-(Chloro(4-chlorophenyl)methyl)benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored for the efficient production of benzofuran derivatives . This method offers advantages such as reduced reaction times and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloro(4-chlorophenyl)methyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the chlorinated phenylmethyl group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Chloro(4-chlorophenyl)methyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) . The compound’s ability to modulate these pathways contributes to its biological activities and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Chloro(4-chlorophenyl)methyl)benzofuran include other benzofuran derivatives with different substituents on the benzofuran ring. Examples include:
Benzene-sulfonamide-based benzofuran derivatives: These compounds have shown potential as anticancer agents by inhibiting specific molecular pathways.
Psoralen and 8-methoxypsoralen: These benzofuran derivatives are used in the treatment of skin diseases such as cancer and psoriasis.
Uniqueness
The uniqueness of 2-(Chloro(4-chlorophenyl)methyl)benzofuran lies in its specific chemical structure, which imparts distinct biological activities and chemical properties
Propriétés
Numéro CAS |
82158-53-0 |
|---|---|
Formule moléculaire |
C15H10Cl2O |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
2-[chloro-(4-chlorophenyl)methyl]-1-benzofuran |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15H |
Clé InChI |
OMCSCCPZCSQESB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)


![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)


![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)

![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

